molecular formula C14H19ClN2O B1396017 3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride CAS No. 1246172-71-3

3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride

Cat. No.: B1396017
CAS No.: 1246172-71-3
M. Wt: 266.76 g/mol
InChI Key: FEHLFEXSASDQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride is a synthetic compound with potential applications in medicinal chemistry. It is characterized by a quinoline core structure, which is a common motif in many biologically active molecules. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride typically involves the condensation of a quinoline derivative with a pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used include tetrahydrofuran (THF) and methanol, while catalysts such as palladium on charcoal may be employed to enhance the reaction efficiency .

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis processes, including the purification and isolation of intermediates. The use of continuous flow reactors and automated synthesis platforms can improve the scalability and reproducibility of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various pharmacological effects, depending on the specific receptor subtype and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • **Quin

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl(pyrrolidin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c17-14(12-7-3-9-15-12)16-10-4-6-11-5-1-2-8-13(11)16;/h1-2,5,8,12,15H,3-4,6-7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHLFEXSASDQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride
Reactant of Route 2
3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride
Reactant of Route 3
3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride
Reactant of Route 4
3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride
Reactant of Route 5
3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride
Reactant of Route 6
3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.